

N,N-Dimethyl-p-phenylenediamine (CAS 99-98-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dimethyl-p-phenylenediamine*

Cat. No.: B046274

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **N,N-Dimethyl-p-phenylenediamine** (DMPD), a versatile aromatic amine with significant applications in various scientific fields. This document details its chemical and physical properties, synthesis, key experimental protocols, and its role as a redox indicator in biological and chemical systems.

Chemical and Physical Properties

N,N-Dimethyl-p-phenylenediamine is a crystalline solid, typically colorless to reddish-violet, that is soluble in water and various organic solvents.^[1] It is an aromatic amine primarily utilized as a reducing agent and an intermediate in the synthesis of dyes and other organic compounds.^{[1][2]}

Table 1: Physical and Chemical Properties of **N,N-Dimethyl-p-phenylenediamine**

Property	Value	Reference(s)
CAS Number	99-98-9	[3]
Molecular Formula	C ₈ H ₁₂ N ₂	[3]
Molecular Weight	136.19 g/mol	[3]
Appearance	Colorless to reddish-violet crystalline solid	[2]
Melting Point	34-36 °C	[3]
Boiling Point	262 °C	[3]
Flash Point	91 °C (closed cup)	[3]
Solubility	Soluble in water and organic solvents	[1]
Synonyms	4-(Dimethylamino)aniline, p-Amino-N,N-dimethylaniline, DMPD	[4]

Synthesis of N,N-Dimethyl-p-phenylenediamine

The synthesis of **N,N-Dimethyl-p-phenylenediamine** can be achieved through the reduction of p-nitro-N,N-dimethylaniline. Two common laboratory-scale methods are presented below.

Experimental Protocol: Synthesis via Stannous Chloride Reduction

This method involves the reduction of p-nitrosodimethylaniline using stannous chloride in an acidic medium.

Materials:

- p-Nitrosodimethylaniline or p-nitrosodimethylaniline hydrochloride
- Stannous chloride (SnCl₂)

- Concentrated hydrochloric acid (HCl)
- 50% Sodium hydroxide (NaOH) solution
- Ether
- Sodium sulfate (Na₂SO₄), anhydrous
- Ice

Procedure:

- In a reaction flask, prepare a warm solution of 225 g of stannous chloride in 450 ml of concentrated hydrochloric acid.
- Gradually add 50 g of p-nitrosodimethylaniline (or a corresponding amount of its hydrochloride salt) to the warm stannous chloride solution in small portions. To prevent the reaction mixture from overheating, cool the flask occasionally.
- After the addition is complete, reflux the mixture for 90 minutes to ensure the reduction is complete.
- Cool the flask. A double tin salt of the aminodimethylaniline may precipitate. To complete the precipitation, saturate the mixture with hydrogen chloride gas at 0 °C.
- Filter the precipitated salt and dissolve it in water.
- As the product is susceptible to air oxidation, cover the acidic solution with a layer of ether.
- Add ice to the mixture to keep it cold.
- Cautiously add a 50% sodium hydroxide solution to neutralize the acid and liberate the free base. Ensure the mixture remains cold by having sufficient ice.
- Extract the **N,N-Dimethyl-p-phenylenediamine** into the ether layer by shaking the mixture.
- Separate the ether layer and perform several more extractions of the aqueous layer with fresh ether.

- Combine all the ethereal extracts and dry them over anhydrous sodium sulfate.
- Evaporate the ether to obtain the crude product.
- Purify the residue by vacuum distillation. The product distills at 146-148 °C at 24 mmHg.

Experimental Protocol: Synthesis via Catalytic Reduction with Hydrazine Hydrate

This method utilizes hydrazine hydrate as the reducing agent in the presence of a copper-on-carbon catalyst.

Materials:

- p-Nitro-N,N-dimethylaniline
- Ethanol
- CuO/C catalyst
- Hydrazine hydrate
- Ethyl acetate
- Petroleum ether

Procedure:

- To a 100 mL flask, add 2.49 g (0.015 mol) of p-nitro-N,N-dimethylaniline, 30 mL of ethanol, and 0.23 g of CuO/C catalyst.
- Heat the mixture to 75 °C.
- Add 1.5 mL (0.03 mol) of hydrazine hydrate dropwise while stirring the reaction mixture.
- Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.

- Once the reaction is complete, filter the mixture to remove the catalyst.
- Concentrate the filtrate by evaporation.
- Recrystallize the resulting concentrate from a 1:2 mixture of ethyl acetate and petroleum ether to obtain the purified **N,N-Dimethyl-p-phenylenediamine**.

Applications in Experimental Procedures

N,N-Dimethyl-p-phenylenediamine is a key reagent in several important biochemical and analytical assays.

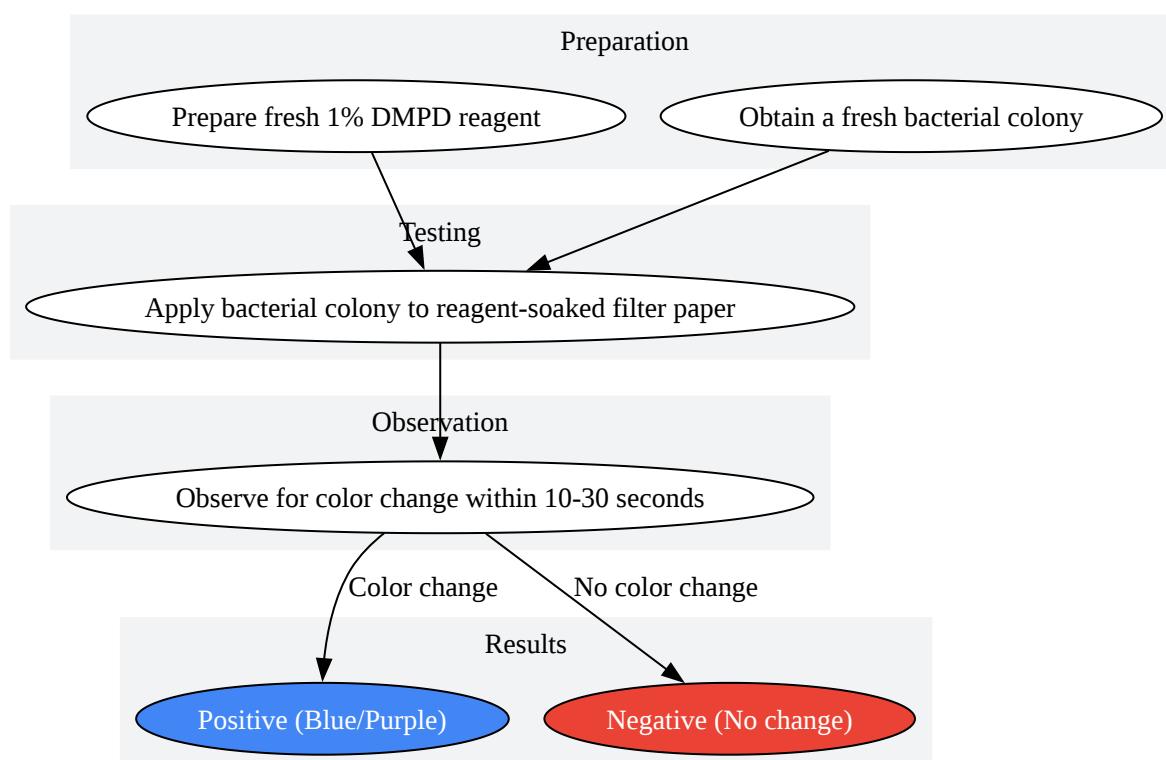
The Oxidase Test

The oxidase test is a biochemical assay used to determine the presence of the cytochrome c oxidase enzyme in microorganisms.^[2] This enzyme is a component of the electron transport chain in many aerobic organisms.^[2] **N,N-Dimethyl-p-phenylenediamine**, or its more stable salt, acts as an artificial electron donor to cytochrome c oxidase.^[2] In the presence of the enzyme and oxygen, the colorless DMPD is oxidized to a colored product, indophenol blue.^[2]

Experimental Protocol: Filter Paper Method

Materials:

- Fresh (18-24 hour) bacterial culture on a non-selective agar plate
- Whatman No. 1 filter paper
- 1% (w/v) **N,N-Dimethyl-p-phenylenediamine** dihydrochloride solution (freshly prepared)
- Sterile inoculating loop (platinum or disposable plastic) or wooden applicator stick


Procedure:

- Place a small piece of filter paper in a sterile petri dish.
- Add a few drops of the 1% **N,N-Dimethyl-p-phenylenediamine** dihydrochloride solution to the filter paper.

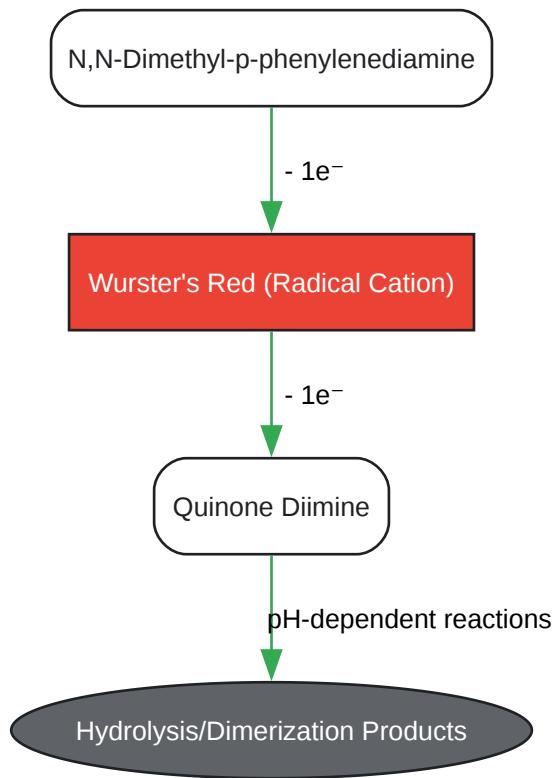
- Using a sterile loop or applicator stick, pick a well-isolated colony from the bacterial culture.
- Smear the colony onto the reagent-impregnated filter paper.
- Observe for a color change within 10-30 seconds.

Interpretation of Results:

- Positive: Development of a deep blue or purple color within 10-30 seconds indicates the presence of cytochrome c oxidase.
- Negative: No color change or a very slight pinkish hue after 30 seconds indicates the absence of the enzyme.

[Click to download full resolution via product page](#)

Caption: Logical flow of the DMPD antioxidant assay.

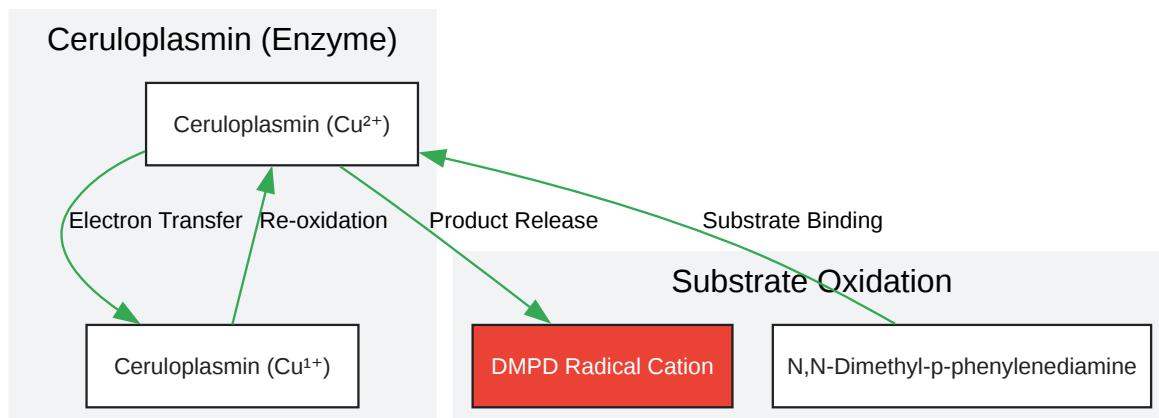

Signaling and Redox Pathways

Electrochemical Oxidation

The electrochemical oxidation of **N,N-Dimethyl-p-phenylenediamine** is a complex process that is highly dependent on the pH of the medium. [3] At different pH values, the oxidation can proceed through various mechanisms, involving one or two-electron transfer steps and subsequent chemical reactions. [3] This pH-dependent behavior is crucial for its application as a redox indicator.

Electrochemical Oxidation Pathway of DMPD

Simplified Electrochemical Oxidation of DMPD


[Click to download full resolution via product page](#)

Caption: Simplified electrochemical oxidation pathway of DMPD.

Interaction with Ceruloplasmin

Ceruloplasmin is a copper-containing enzyme in the plasma that exhibits oxidase activity towards various substrates, including aromatic amines like **N,N-Dimethyl-p-phenylenediamine**. [5][6] This enzymatic activity is central to its roles in iron metabolism and copper transport. [5] Ceruloplasmin catalyzes the oxidation of ferrous iron (Fe^{2+}) to ferric iron (Fe^{3+}), a necessary step for its binding to transferrin and subsequent transport. [7] The oxidation of DMPD by ceruloplasmin serves as a model reaction to study the enzyme's catalytic mechanism. [8] Ceruloplasmin-Mediated Oxidation of DMPD

Ceruloplasmin-Mediated Oxidation

[Click to download full resolution via product page](#)

Caption: Enzymatic oxidation of DMPD by ceruloplasmin.

Safety and Handling

N,N-Dimethyl-p-phenylenediamine is classified as a hazardous substance and must be handled with appropriate safety precautions. [3] It is toxic by inhalation, in contact with skin, and if swallowed. [3] It may also cause skin sensitization. [1] Table 2: Toxicological Data for **N,N-Dimethyl-p-phenylenediamine**

Hazard Statement	GHS Classification	Reference(s)
Acute Toxicity, Oral	Category 3	[9]
Acute Toxicity, Dermal	Category 3	[9]
Acute Toxicity, Inhalation	Category 3	[9]
Skin Corrosion/Irritation	Category 2	[9]
Serious Eye Damage/Irritation	Category 2A	[9]

Handling and Storage:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Use in a well-ventilated area, preferably in a chemical fume hood.
- Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

N,N-Dimethyl-p-phenylenediamine is a chemical compound with significant utility in research and industrial applications. Its properties as a redox indicator make it indispensable for the oxidase test in microbiology and for the development of antioxidant and oxidative stress assays. A thorough understanding of its chemical properties, synthesis, and reaction mechanisms is crucial for its safe and effective use in the laboratory and in the development of new diagnostic and therapeutic tools. Researchers and professionals in drug development should be well-versed in the handling and application of this versatile molecule to harness its full potential while ensuring safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. N,N-Dimethyl-1,4-phenylenediamine | 99-98-9 [chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The biological role of ceruloplasmin and its oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceruloplasmin: the copper transport protein with essential oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Functions of Ceruloplasmin in Metabolic Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. [N,N-Dimethyl-p-phenylenediamine (CAS 99-98-9): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046274#n-n-dimethyl-p-phenylenediamine-cas-number-99-98-9-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com